
Dibromo(dibutyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(dibutyl)germane is an organogermanium compound with the chemical formula C8H18Br2Ge It consists of a germanium atom bonded to two bromine atoms and two butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromo(dibutyl)germane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by bromination. The reaction typically involves the following steps:
Formation of Dibutylgermane: Germanium tetrachloride reacts with butyl lithium to form dibutylgermane.
Bromination: Dibutylgermane is then treated with bromine to yield this compound.
The reaction conditions for these steps include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(dibutyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: this compound can hydrolyze in the presence of water, forming germanium oxides and hydrobromic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions involving the use of catalysts and solvents like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are substituted germanium compounds.
Oxidation and Reduction Reactions: Products include various germanium oxides or reduced germanium species.
Hydrolysis: The major products are germanium oxides and hydrobromic acid.
Aplicaciones Científicas De Investigación
Dibromo(dibutyl)germane has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: It is investigated for its potential use in the development of germanium-based semiconductors and optoelectronic devices.
Biological Studies: Research is ongoing to explore its potential biological activity and use in medicinal chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dibromo(dibutyl)germane involves its ability to undergo various chemical transformations. The germanium center can participate in coordination chemistry, forming complexes with other molecules. The bromine atoms can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dibromo(dimethyl)germane: Similar structure but with methyl groups instead of butyl groups.
Dibromo(diethyl)germane: Similar structure but with ethyl groups instead of butyl groups.
Dibromo(diphenyl)germane: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
Dibromo(dibutyl)germane is unique due to the presence of butyl groups, which impart different steric and electronic properties compared to methyl, ethyl, or phenyl groups. These differences can influence the reactivity and applications of the compound in various chemical processes.
Propiedades
Número CAS |
3124-22-9 |
|---|---|
Fórmula molecular |
C8H18Br2Ge |
Peso molecular |
346.67 g/mol |
Nombre IUPAC |
dibromo(dibutyl)germane |
InChI |
InChI=1S/C8H18Br2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
ZNRUBDYXPMBFKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](CCCC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



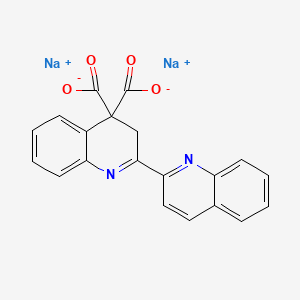
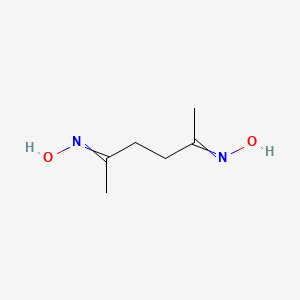
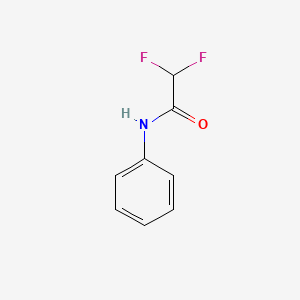
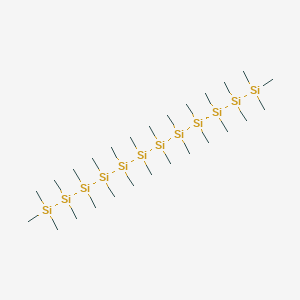

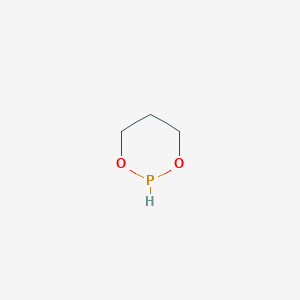
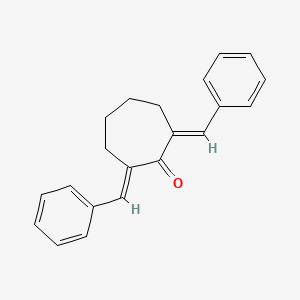
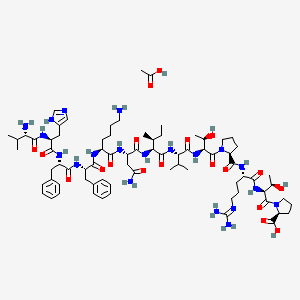

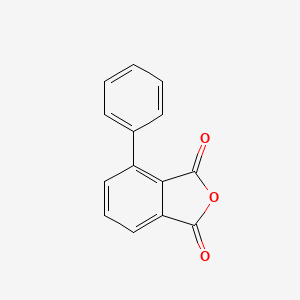
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
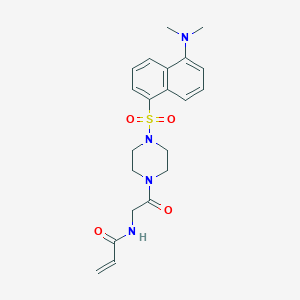
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
